molecular formula C10H11N3O B13828559 Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-

Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-

Cat. No.: B13828559
M. Wt: 189.21 g/mol
InChI Key: ISVQIEXDAWBVBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance:

    Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production methods for cyanoacetamides, including Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-, typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and ammonium acetate. Typical reaction conditions involve boiling solvents like ethanol or benzene and the use of basic catalysts such as triethylamine .

Major Products

The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities. For example, reactions with phenacyl bromide can yield pyrrole derivatives .

Mechanism of Action

The mechanism of action of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- include other cyanoacetamides such as:

Uniqueness

What sets Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- apart is its specific structure, which allows for unique interactions in chemical reactions and biological systems. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic compounds with potential therapeutic applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-[[3-(cyanoamino)phenyl]methyl]acetamide

InChI

InChI=1S/C10H11N3O/c1-8(14)12-6-9-3-2-4-10(5-9)13-7-11/h2-5,13H,6H2,1H3,(H,12,14)

InChI Key

ISVQIEXDAWBVBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)NC#N

Origin of Product

United States

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